molecular formula C11H11NO B8468861 Oxazole, 2,5-dimethyl-4-phenyl- CAS No. 20662-92-4

Oxazole, 2,5-dimethyl-4-phenyl-

Katalognummer: B8468861
CAS-Nummer: 20662-92-4
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: IZYMNAPMPOVXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazole, 2,5-dimethyl-4-phenyl- is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazole, 2,5-dimethyl-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 2,5-dimethyl-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-4-phenyloxazole, and how do reaction conditions influence yield?

  • Methodology : Cyclization of α-aryl-amino ketones is a common approach. For example, substrates like 4-methyl-2,5-diphenyl-phenone can yield oxazoles with up to 95% efficiency under optimized conditions (e.g., refluxing in DMSO for 18 hours) . Lower yields (e.g., 61%) occur with electron-withdrawing substituents (e.g., nitro groups), which hinder cyclization . Post-synthesis steps, such as crystallization using water-ethanol mixtures, improve purity .

Q. Which spectroscopic techniques are critical for confirming the structure of 2,5-dimethyl-4-phenyloxazole?

  • Methodology : Combined use of NMR (to confirm substituent positions and methyl groups), IR (to identify C=N and C-O stretching in the oxazole ring), and MS (to verify molecular ion peaks) is essential . For crystallographic validation, X-ray diffraction can resolve dihedral angles between aromatic rings and the oxazole core, as seen in analogous oxadiazole structures .

Q. How can researchers optimize purification protocols for 2,5-dimethyl-4-phenyloxazole?

  • Methodology : Column chromatography (using dichloromethane as an eluent) followed by recrystallization in polar solvents (e.g., ethanol-water) effectively removes byproducts. For thermally stable derivatives, vacuum distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent yield variations in oxazole synthesis?

  • Analysis : Electron-donating groups (e.g., methyl) stabilize transition states during cyclization, enhancing yields (95%), while electron-withdrawing groups (e.g., nitro) destabilize intermediates, leading to trace products . Computational studies (e.g., DFT) can model substituent effects on reaction energetics.

Q. How do structural modifications (e.g., phenyl vs. bromophenyl substituents) impact the compound’s bioactivity?

  • Methodology : Compare bioactivity data across analogs. For example, bromophenyl-substituted oxadiazoles exhibit enhanced anti-inflammatory activity due to increased lipophilicity and target binding . Use in vitro assays (e.g., COX-2 inhibition) paired with molecular docking to correlate substituent effects with activity .

Q. How should researchers address contradictions in reported biological activity data for oxazole derivatives?

  • Resolution : Cross-validate experimental conditions (e.g., cell lines, dosage). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or compound solubility. Meta-analyses of published datasets (e.g., PubMed, Reaxys) can identify consensus trends .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Q. What strategies are effective for analyzing stereochemical outcomes in oxazole derivatives?

  • Methodology : Use chiral auxiliaries or enantiopure starting materials (e.g., (S)-(+)-2-phenylglycinol) to control stereochemistry . Characterize enantiomers via chiral HPLC or optical rotation measurements. For diastereomers, NOESY NMR can resolve spatial arrangements .

Eigenschaften

CAS-Nummer

20662-92-4

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

2,5-dimethyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C11H11NO/c1-8-11(12-9(2)13-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI-Schlüssel

IZYMNAPMPOVXPP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(O1)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of α-bromopropiophenone (9.5 g) and acetamide (26.4 g) was heated on an oil bath at 130°-140° C. for 40 minutes. After cooling, saturated aqueous sodium hydrogen carbonate was added and the mixture was extracted with ethyl ether. The ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the residue was further distilled under reduced pressure to give 2,5-dimethyl-4-phenyloxazole as an oil, yield 6.4 g (82.9%), b.p. 148°-152° C./23 mmHg.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.